methyl 2-[(5E)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 2-[(5E)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 2-[(5E)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the methoxy and nitro groups. The thiazolidine ring is then formed through a cyclization reaction. The final step involves the esterification of the propanoate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[(5E)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrole and thiazolidine rings can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrrole and thiazolidine derivatives. Compared to these compounds, methyl 2-[(5E)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Pyrrole derivatives with different substituents.
- Thiazolidine derivatives with varying ester groups.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S/c1-11-8-14(9-18-19(25)23(21(27)32-18)13(3)20(26)31-5)12(2)22(11)16-7-6-15(24(28)29)10-17(16)30-4/h6-10,13H,1-5H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZKOZJIPHKIV-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=C3C(=O)N(C(=O)S3)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)/C=C/3\C(=O)N(C(=O)S3)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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